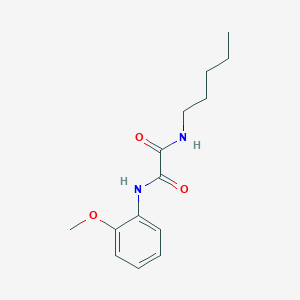
N'-(2-methoxyphenyl)-N-pentyloxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to analyze its structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure. The presence of functional groups like the amide and the methoxy group could potentially make it reactive towards certain reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .Wissenschaftliche Forschungsanwendungen
Treatment of Benign Prostatic Hyperplasia (BPH)
N1-(2-methoxyphenyl)-N2-pentyloxalamide: has been characterized as a multi-target antagonist of α1A/α1D-adrenoceptors and 5-HT1A receptors . This compound, by blocking these receptors, can reduce prostate contraction and cell growth, which are key factors in the development of BPH. The pharmacological profile suggests that it could be a starting point for drug development aimed at treating BPH and associated lower urinary tract symptoms (LUTS).
Antagonist for 5-HT1A Receptors
The compound has shown a high affinity for 5-HT1A receptors, behaving as an antagonist . This is significant because 5-HT1A receptors are involved in various neurological processes, and antagonists for these receptors can be used to treat psychiatric disorders such as anxiety and depression.
Reduction of Phenylephrine-Induced Contractions
In isometric contraction assays with rat prostate and aorta, N1-(2-methoxyphenyl)-N2-pentyloxalamide reduced phenylephrine-induced contractions . This suggests potential applications in conditions where modulation of smooth muscle contraction is beneficial, such as hypertension and certain types of cardiac dysfunctions.
Low Affinity for Non-BPH Related Receptors
The compound exhibits a low affinity for receptors unrelated to BPH, such as α1B-adrenoceptors, α2A-adrenoceptors, muscarinic, and 5-HT2A receptors . This selective affinity profile is advantageous in drug development as it may lead to fewer side effects.
Marginal Hypotensive Effect
At a dosage of 100 μg/kg, N1-(2-methoxyphenyl)-N2-pentyloxalamide showed a marginal hypotensive effect . This indicates its potential use in managing mild hypertension, with the benefit of a lower risk of adverse cardiovascular events.
Inhibition of Prostate Cell Proliferation
The compound prevented α1D-adrenoceptor- and 5-HT1A receptor-mediated cell growth in DU-145 prostate cells . This property could be harnessed in the development of treatments for conditions characterized by unwanted cell proliferation, such as certain cancers.
Potential Multi-Target Drug Development
Given its multi-target antagonist properties, N1-(2-methoxyphenyl)-N2-pentyloxalamide may serve as a lead compound in the development of multi-target drugs . Such drugs could offer a more comprehensive approach to treating complex diseases by simultaneously targeting multiple pathways.
Synthetic Route for Urapidil Derivatives
The compound has been involved in the synthesis of urapidil derivatives, which are used as antihypertensive agents . The synthetic route involving N1-(2-methoxyphenyl)-N2-pentyloxalamide could lead to the development of new and more effective antihypertensive medications.
Wirkmechanismus
Target of Action
The compound N1-(2-methoxyphenyl)-N2-pentyloxalamide, also known as N’-(2-methoxyphenyl)-N-pentyloxamide, primarily targets α1A/α1D-adrenoceptors and 5-HT1A receptors . These receptors play a crucial role in various physiological processes. For instance, α1A-adrenoceptors are involved in prostate contraction, while α1D-adrenoceptors and 5-HT1A receptors contribute to prostate cell proliferation .
Mode of Action
N1-(2-methoxyphenyl)-N2-pentyloxalamide interacts with its targets by behaving as a multi-target antagonist . It reduces phenylephrine-induced contractions and shows high affinity for the 5-HT1A receptors . The compound also exhibits low affinity for receptors unrelated to benign prostatic hyperplasia (BPH) such as α1B-adrenoceptors, α2A-adrenoceptors, muscarinic, and 5-HT2A receptors .
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. By antagonizing α1A/α1D-adrenoceptors and 5-HT1A receptors, it can block prostate contraction and cell growth . This action is particularly relevant in the context of BPH, a disease characterized by an imbalance of cell growth and apoptosis .
Pharmacokinetics
For instance, its high affinity for certain receptors and low affinity for others may influence its distribution and elimination .
Result of Action
The molecular and cellular effects of N1-(2-methoxyphenyl)-N2-pentyloxalamide’s action are primarily observed in the context of BPH. The compound can prevent prostate contraction and cell growth, thereby potentially alleviating symptoms of BPH .
Action Environment
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N'-(2-methoxyphenyl)-N-pentyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-3-4-7-10-15-13(17)14(18)16-11-8-5-6-9-12(11)19-2/h5-6,8-9H,3-4,7,10H2,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWNNTCQFNQXPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C(=O)NC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-methoxyphenyl)-N2-pentyloxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

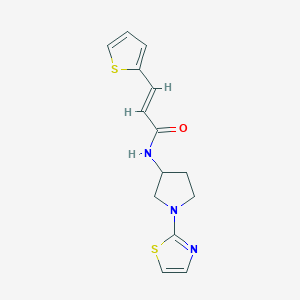
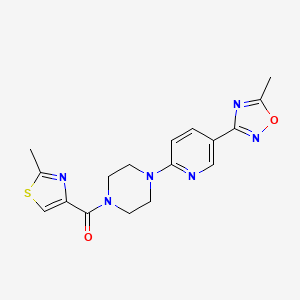
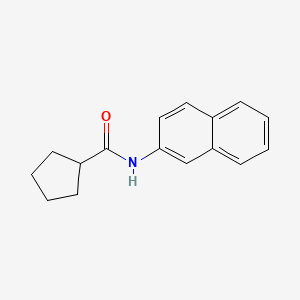
![8-(4-Chlorophenyl)-5-[(4-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2860671.png)
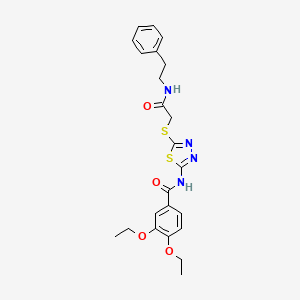
![8-(4-Methylphenyl)sulfonyl-8-azadispiro[3.1.36.14]decane](/img/structure/B2860674.png)
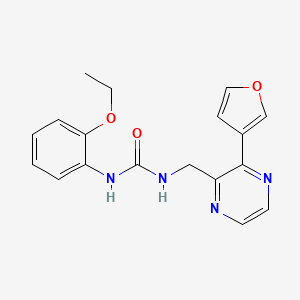
![1-[2,2-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B2860676.png)
![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one](/img/structure/B2860678.png)
![(2Z)-3-(2-methoxyphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile](/img/structure/B2860679.png)
![[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2860680.png)

![2-(naphthalen-1-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2860684.png)
![2-methyl-4-oxo-N-(4-phenylthiazol-2-yl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B2860687.png)